molecular formula C20H25N3O4S B2640660 N-(3-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251552-74-5

N-(3-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2640660
CAS No.: 1251552-74-5
M. Wt: 403.5
InChI Key: MPVKXFVGOPFACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a dihydropyridine core functionalized with a piperidine-1-sulfonyl group at position 5 and an N-(3-ethylphenyl)acetamide side chain. Its synthesis likely involves coupling reactions between acetamide precursors and sulfonated dihydropyridine intermediates, as inferred from analogous pathways in .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-16-7-6-8-17(13-16)21-19(24)15-22-14-18(9-10-20(22)25)28(26,27)23-11-4-3-5-12-23/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVKXFVGOPFACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20_{20}H25_{25}N3_3O4_4S, with a molecular weight of 403.5 g/mol. The compound features several functional groups that contribute to its biological activity, including a piperidine sulfonamide moiety and a dihydropyridine structure.

PropertyValue
Molecular FormulaC20_{20}H25_{25}N3_3O4_4S
Molecular Weight403.5 g/mol
LogP (Partition Coefficient)1.938
Water Solubility (LogSw)-2.64
Acid Dissociation Constant (pKa_a)13.09

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Antibacterial Activity : Preliminary studies have shown that derivatives with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds containing piperidine and sulfonamide groups have been reported to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The incorporation of dihydropyridine moieties is often linked to anticancer activity due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
  • Tyrosine Kinase Inhibition : Some studies suggest that related compounds can act as inhibitors of tyrosine kinases, which play crucial roles in cell growth and survival . This inhibition can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Antibacterial Activity

A study evaluating various acetamide derivatives found that certain compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 10 µM against E. coli and P. aeruginosa. The presence of the piperidine ring was critical for this activity .

Anticancer Studies

In vitro assays on cancer cell lines have indicated that compounds similar to this compound can induce apoptosis through the activation of caspase pathways. One study reported that these compounds significantly reduced cell viability in breast cancer cell lines by promoting mitochondrial dysfunction .

Comparison with Similar Compounds

Fluorophenyl vs. Ethylphenyl Analogues

The compound N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide () is a direct structural analogue, differing only in the phenyl substituent (4-fluoro vs. 3-ethyl).

Benzothiazole Derivatives

EP 3 348 550A1 () lists benzothiazole-2-yl acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide . These compounds feature aromatic benzothiazole cores instead of dihydropyridine. Benzothiazoles are planar and rigid, favoring π-π stacking in target binding, while dihydropyridines offer partial saturation, enabling conformational flexibility. The trifluoromethyl group in these derivatives enhances metabolic stability compared to the ethylphenyl group in the target compound .

Thiadiazole-Based Acetamides

details 1,3,4-thiadiazol-2-yl acetamides (e.g., N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide). These compounds exhibit sulfur-containing heterocycles with thioether or sulfonyl linkages. The dihydropyridine core in the target compound may confer distinct electronic properties compared to the electron-deficient thiadiazole ring. Notably, thiadiazole derivatives in show higher melting points (132–170°C), suggesting greater crystallinity than the target compound, which is unreported but hypothesized to have moderate solubility due to the ethylphenyl group .

Functional Group Analysis

Sulfonyl vs. Thioether Groups

The piperidine-1-sulfonyl group in the target compound contrasts with thioether substituents (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide in ). Thioethers, while less polar, may offer redox-active properties or enhanced membrane penetration .

Piperidine vs. Other Heterocycles

Piperidine-sulfonyl groups (target compound) differ from piperidin-4-yl oxadiazole derivatives in (e.g., N-substituted 2-(5-substituted-1,3,4-oxadiazol-2-ylthio)acetamides ). Piperidine’s aliphatic nature versus oxadiazole’s aromaticity influences electron distribution and steric bulk, affecting binding to hydrophobic pockets or enzymatic active sites .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Properties Source
N-(3-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide Dihydropyridine 3-ethylphenyl, piperidine-sulfonyl Not reported High lipophilicity, flexible core Target
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide Dihydropyridine 4-fluorophenyl, piperidine-sulfonyl Not reported Enhanced polarity, electrostatic interactions
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole Trifluoromethyl, 4-chlorophenyl Not reported Planar structure, metabolic stability
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Thiadiazole Chlorobenzylthio, isopropylphenoxy 132–134 High crystallinity, electron-deficient core

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.